molecular formula C17H20Cl3N3O2 B578818 7,8-Diamino-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one trihydrochloride CAS No. 1258638-65-1

7,8-Diamino-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one trihydrochloride

Cat. No.: B578818
CAS No.: 1258638-65-1
M. Wt: 404.716
InChI Key: XYKZQWJOSUVOJB-UHFFFAOYSA-N
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Description

7,8-Diamino-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one trihydrochloride is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Diamino-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one trihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dimethylamino)benzaldehyde and 7,8-diaminochromen-4-one.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst and solvent to form the desired chromen-4-one derivative.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Formation of Trihydrochloride Salt: The final step involves the conversion of the compound into its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7,8-Diamino-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or dye.

    Medicine: Studied for its pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 7,8-Diamino-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7,8-Diamino-2-phenylchromen-4-one: Lacks the dimethylamino group, which may affect its biological activity and properties.

    4H-chromen-4-one derivatives: A broad class of compounds with varying substituents that influence their chemical and biological behavior.

Uniqueness

7,8-Diamino-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one trihydrochloride is unique due to the presence of both amino and dimethylamino groups, which can significantly impact its reactivity and interactions with biological targets.

Properties

IUPAC Name

7,8-diamino-2-[4-(dimethylamino)phenyl]chromen-4-one;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.3ClH/c1-20(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(19)17(12)22-15;;;/h3-9H,18-19H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZQWJOSUVOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735094
Record name 7,8-Diamino-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-65-1
Record name 7,8-Diamino-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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